Given the structural similarity of 5-Tert-butyl-2-nitroaniline to other aromatic nitroaniline compounds, some potential areas for scientific research could include:
5-Tert-butyl-2-nitroaniline is an organic compound characterized by the molecular formula . It is a derivative of aniline, featuring a nitro group at the second position and a tert-butyl group at the fifth position on the benzene ring. This compound is notable for its applications in various
These reactions highlight its versatility as a synthetic intermediate.
The synthesis of 5-tert-butyl-2-nitroaniline typically involves the nitration of 5-tert-butylaniline. This process can be achieved through:
5-Tert-butyl-2-nitroaniline finds applications in various fields:
Several compounds share structural similarities with 5-tert-butyl-2-nitroaniline, each exhibiting unique properties:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Nitroaniline | Lacks tert-butyl group | More reactive due to less steric hindrance |
4-Nitroaniline | Nitro group at para position | Different re |
5-tert-Butyl-2-nitroaniline (C10H14N2O2) consists of a benzene ring substituted with a nitro group (-NO2) at position 2, an amino group (-NH2) at position 1, and a bulky tert-butyl group (-C(CH3)3) at position 5 (Figure 1). The nitro group exerts strong electron-withdrawing effects, while the tert-butyl group introduces steric hindrance, slightly distorting the planar geometry of the aromatic ring.
Key Bond Lengths and Angles
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/n and unit cell parameters:
Parameter | Value |
---|---|
a (Å) | 13.6233(10) |
b (Å) | 3.7445(3) |
c (Å) | 13.6420(9) |
β (°) | 91.768(5) |
Volume (Å3) | 695.58(9) |
The nitro and amino groups lie nearly coplanar with the benzene ring (RMS deviation: 0.032 Å), while the tert-butyl group tilts at 12.5° due to steric effects. Intermolecular N-H···O hydrogen bonds stabilize the crystal lattice.
Compared to unsubstituted 2-nitroaniline, the tert-butyl group in 5-tert-butyl-2-nitroaniline reduces planarity and alters electronic distribution (Table 1).
Table 1: Structural comparison with derivatives
Compound | Bond Length (N-O, Å) | Dihedral Angle (°) |
---|---|---|
2-Nitroaniline | 1.22 | 0.5 |
5-tert-Butyl-2-nitroaniline | 1.23 | 12.5 |
4-Chloro-2-nitroaniline | 1.21 | 8.7 |
The synthesis of 5-tert-butyl-2-nitroaniline typically involves the nitration of 5-tert-butylaniline through an electrophilic aromatic substitution reaction [3]. This reaction pathway represents one of the most direct and efficient routes to obtain the target compound with high regioselectivity . The nitration process involves the attack of a nitronium ion (NO₂⁺) on the aromatic ring of 5-tert-butylaniline, followed by deprotonation to restore aromaticity [22].
The nitration mechanism proceeds through a two-step process that begins with the generation of the nitronium ion from a mixture of concentrated nitric acid and sulfuric acid [23]. The sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion according to the following reaction:
HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O [22]
The electron-rich aromatic ring of 5-tert-butylaniline then attacks the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as the Wheland intermediate or σ-complex [42]. This step is rate-determining as it involves the temporary loss of aromaticity [42]. The presence of the tert-butyl group at the 5-position influences the electronic distribution within the aromatic ring, affecting the regioselectivity of the nitration [13].
In the final step, a base (typically HSO₄⁻) abstracts a proton from the carbocation intermediate, restoring aromaticity and completing the nitration process [23]. The overall reaction can be represented as:
5-tert-butylaniline + NO₂⁺ → 5-tert-butyl-2-nitroaniline + H⁺
The kinetics of the nitration reaction is significantly influenced by several factors, including temperature, concentration of reactants, and the electronic effects of substituents [39]. Studies on similar aniline derivatives have shown that the reaction follows first-order kinetics with respect to both the aromatic substrate and the nitronium ion concentration [39].
The rate equation for the nitration of 5-tert-butylaniline can be expressed as:
Rate = k[5-tert-butylaniline][NO₂⁺] [40]
Where k is the rate constant, which varies with temperature according to the Arrhenius equation:
k = Ae^(-Ea/RT) [40]
Here, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [40].
The activation energy for the nitration of 5-tert-butylaniline has been estimated to be approximately 50-60 kJ/mol, which is consistent with other aromatic nitration reactions [40]. This relatively low activation energy explains why the reaction can proceed at moderate temperatures (0-50°C) [27].
Table 1: Kinetic Parameters for the Nitration of 5-Tert-butylaniline
Temperature (K) | Rate Constant (L·mol⁻¹·s⁻¹) | Relative Reaction Rate |
---|---|---|
273 | 0.42 × 10³ | 1.0 |
283 | 0.89 × 10³ | 2.1 |
293 | 1.76 × 10³ | 4.2 |
303 | 3.25 × 10³ | 7.7 |
313 | 5.84 × 10³ | 13.9 |
The data in Table 1 demonstrates that the reaction rate approximately doubles with every 10°C increase in temperature, which is typical for many organic reactions [40]. This temperature dependence is crucial for optimizing reaction conditions to achieve high yields while minimizing side reactions [25].
The regioselectivity of the nitration of 5-tert-butylaniline is influenced by both electronic and steric factors [13]. The amino group (-NH₂) is strongly activating and ortho/para-directing due to its ability to donate electrons through resonance [12]. Conversely, the tert-butyl group at the 5-position is weakly activating but provides significant steric hindrance [9].
In the case of 5-tert-butylaniline, nitration predominantly occurs at the 2-position (ortho to the amino group) rather than at the 4-position (para to the amino group) due to the steric hindrance of the tert-butyl group at the 5-position, which blocks approach to the 4-position [12]. This regioselectivity is further enhanced at lower temperatures, where kinetic control favors formation of the ortho product [25].
Experimental studies have shown that the ortho:para ratio for the nitration of 5-tert-butylaniline can be as high as 9:1 under optimized conditions [13]. This high regioselectivity makes the nitration of 5-tert-butylaniline an efficient route for the synthesis of 5-tert-butyl-2-nitroaniline .
The synthesis of 5-tert-butyl-2-nitroaniline requires the preparation of the key precursor, 5-tert-butylaniline [17]. Various catalytic alkylation methods have been developed for the efficient synthesis of this precursor, focusing on the introduction of the tert-butyl group onto the aromatic ring of aniline or its derivatives [18].
Direct alkylation of aniline with tert-butyl sources represents one of the most straightforward approaches for synthesizing 5-tert-butylaniline [18]. This method typically involves the reaction of aniline with isobutylene or tert-butyl alcohol in the presence of acidic catalysts [33].
A common industrial process utilizes silica-alumina catalysts for the alkylation of aniline with isobutylene [18]. The reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 160°C to 180°C and pressures of 500-1500 psi [18]. The molar ratio of aniline to isobutylene is maintained between 2:1 and 10:1 to optimize conversion and selectivity [18].
The reaction mechanism involves the acid-catalyzed formation of a tert-butyl carbocation, which then attacks the aromatic ring of aniline [33]. The regioselectivity of the alkylation is influenced by both electronic and steric factors, with the para position being favored due to the directing effect of the amino group [33].
Table 2: Effect of Reaction Conditions on Direct Alkylation of Aniline with Isobutylene
Temperature (°C) | Pressure (psi) | Aniline:Isobutylene Ratio | Catalyst | Conversion (%) | Selectivity to 4-tert-butylaniline (%) |
---|---|---|---|---|---|
160 | 500 | 2:1 | SiO₂-Al₂O₃ (87:13) | 45 | 78 |
170 | 1000 | 5:1 | SiO₂-Al₂O₃ (87:13) | 65 | 85 |
180 | 1500 | 10:1 | SiO₂-Al₂O₃ (87:13) | 82 | 92 |
190 | 1000 | 5:1 | SiO₂-Al₂O₃ (87:13) | 88 | 76 |
As shown in Table 2, higher temperatures generally lead to increased conversion but may reduce selectivity due to the formation of di-tert-butylated products [18]. The optimal conditions for high selectivity to 4-tert-butylaniline involve moderate temperatures (170-180°C) and higher aniline:isobutylene ratios [18].
Various catalytic systems have been developed to improve the regioselectivity of the alkylation reaction for the synthesis of 5-tert-butylaniline [7]. These systems typically involve transition metal catalysts or zeolite-based materials that can direct the alkylation to specific positions on the aromatic ring [10].
Zinc-cobalt ferrite catalysts have shown promising results for the alkylation of aniline with dimethyl carbonate or methanol [7]. These catalysts promote selective N-methylation at lower temperatures (250-300°C) and C-alkylation at higher temperatures (350-450°C) [7]. By carefully controlling the reaction conditions, it is possible to achieve selective C-alkylation at the para position, which can then be further functionalized to introduce the tert-butyl group at the meta position (corresponding to the 5-position in the final product) [7].
Another approach involves the use of zeolite catalysts for the selective alkylation of aniline [33]. S-115 zeolite has been shown to be highly selective for N-alkylation at temperatures between 250°C and 350°C, while C-alkylation is favored at temperatures above 350°C [33]. The selectivity is attributed to the unique pore structure of the zeolite, which can accommodate the transition state required for C-alkylation only at higher temperatures [33].
Recent advances in catalytic systems include the development of nickel-based photoredox catalysts for the alkylation of anilines [16]. These systems operate under milder conditions and offer improved functional group tolerance compared to traditional acid-catalyzed methods [16]. The reaction typically involves the use of tert-butylamine as both a base and a ligand, which enhances the efficiency of the catalytic system [16].
In addition to direct alkylation methods, several indirect routes have been developed for the synthesis of 5-tert-butylaniline [17]. These routes often involve the reduction of corresponding nitro compounds or the functionalization of pre-alkylated aromatic compounds [17].
One common approach involves the reduction of 5-tert-butyl-2-nitrobenzene to 5-tert-butylaniline using catalytic hydrogenation [17]. This method typically employs palladium on carbon (Pd/C) or copper-promoted iron catalysts (CPIP) under hydrogen atmosphere in ethanol at room temperature [17]. The reaction proceeds with high yields (>95%) and selectivity, making it an attractive option for industrial-scale production [17].
Another indirect route involves the nitration of 1,4-di-tert-butylbenzene followed by selective reduction of one of the nitro groups and subsequent removal of one tert-butyl group [34]. This approach offers good regiocontrol but requires multiple steps, which may reduce the overall efficiency of the synthesis [34].
Recent developments in synthetic methodology have also explored the use of cross-coupling reactions for the preparation of functionalized anilines [16]. These methods often involve the palladium-catalyzed amination of aryl halides or the copper-catalyzed coupling of arylboronic acids with nitrogen sources [16]. While these approaches offer high selectivity and mild reaction conditions, they typically require more expensive reagents and catalysts compared to traditional alkylation methods [16].
The choice of solvent plays a crucial role in both the nitration of 5-tert-butylaniline and the alkylation reactions used to synthesize the precursors [8]. Solvents can significantly influence reaction rates, selectivity, and product purity by affecting the stability of reactive intermediates, the solubility of reactants and products, and the heat transfer during exothermic reactions [11].
In the nitration of 5-tert-butylaniline, the solvent system typically consists of a mixture of nitric acid and sulfuric acid (mixed acid) [28]. However, the addition of organic co-solvents can modify the reactivity and selectivity of the nitration process [8].
Studies on similar aromatic nitration reactions have shown that the use of dichloromethane or chloroform as co-solvents can improve the regioselectivity of nitration by stabilizing the transition state leading to ortho-substitution [29]. This effect is particularly relevant for the synthesis of 5-tert-butyl-2-nitroaniline, where high ortho-selectivity is desired [8].
Table 3: Effect of Solvent on Nitration of Substituted Anilines
Solvent System | Temperature (°C) | Reaction Time (min) | Yield (%) | ortho:para Ratio | Meta Product (%) |
---|---|---|---|---|---|
HNO₃/H₂SO₄ | 0-5 | 60 | 85 | 2.1:1 | 3.5 |
HNO₃/H₂SO₄/CH₂Cl₂ | 0-5 | 45 | 88 | 3.5:1 | 2.2 |
HNO₃/H₂SO₄/CHCl₃ | 0-5 | 50 | 87 | 3.2:1 | 2.5 |
HNO₃/H₂SO₄/CH₃CN | 0-5 | 40 | 90 | 2.8:1 | 2.0 |
As shown in Table 3, the addition of dichloromethane (CH₂Cl₂) as a co-solvent significantly increases the ortho:para ratio compared to the traditional mixed acid system [29]. This enhancement in regioselectivity is attributed to the ability of dichloromethane to stabilize the more polar transition state leading to ortho-nitration through favorable solvation interactions [37].
Acetonitrile (CH₃CN) has also been found to be an effective solvent for nitration reactions, offering high yields and good selectivity [26]. The polar aprotic nature of acetonitrile allows for efficient dissolution of the nitrating agent while minimizing side reactions [26]. Additionally, acetonitrile can act as a co-reactant in some nitration systems, leading to the formation of Ritter-type amide products that can be useful in subsequent transformations [26].
The temperature control during nitration is also closely related to the choice of solvent [27]. The exothermic nature of nitration reactions requires efficient heat dissipation to prevent runaway reactions and the formation of byproducts [27]. Chlorinated solvents like dichloromethane offer good heat capacity and thermal stability, making them suitable for controlling the reaction temperature during nitration [27].
The choice of solvent also significantly impacts the alkylation reactions used to synthesize 5-tert-butylaniline [21]. Different solvents can influence the reactivity of the alkylating agent, the stability of carbocation intermediates, and the regioselectivity of the alkylation process [21].
For the direct alkylation of aniline with isobutylene, non-polar solvents such as toluene are often preferred [18]. These solvents minimize the solvation of the carbocation intermediate, increasing its reactivity towards the aromatic ring [18]. Additionally, non-polar solvents can help to separate the product from the catalyst, facilitating product isolation and catalyst recycling [18].
In contrast, for metal-catalyzed alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often more effective [35]. These solvents can coordinate with the metal catalyst, enhancing its activity and selectivity [35]. For example, in the N-alkylation of aniline with benzyl alcohol using iridium catalysts, the choice of solvent can significantly affect both the reaction rate and the selectivity between N-alkylation and C-alkylation [35].
Table 4: Solvent Effects on Metal-Catalyzed Alkylation of Aniline
Solvent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | N-Alkylation (%) | C-Alkylation (%) |
---|---|---|---|---|---|---|
Methanol | Ir-NHC | 120 | 24 | 95 | 93 | 2 |
Ethanol | Ir-NHC | 120 | 24 | 92 | 90 | 2 |
DMF | Ir-NHC | 120 | 24 | 88 | 85 | 3 |
Toluene | Ir-NHC | 120 | 24 | 75 | 70 | 5 |
Acetonitrile | Ir-NHC | 120 | 24 | 90 | 87 | 3 |
As shown in Table 4, protic solvents like methanol and ethanol generally provide higher conversions and better selectivity for N-alkylation compared to aprotic solvents [35]. This effect is attributed to the ability of protic solvents to stabilize the transition state for N-alkylation through hydrogen bonding interactions [35].
The choice of solvent not only affects the yield and selectivity of the reactions but also has a significant impact on the purity of the final product [11]. Different solvents can influence the formation of byproducts, the efficiency of product isolation, and the removal of impurities during purification [11].
In the nitration of 5-tert-butylaniline, one common impurity is the corresponding phenolic derivative, which can form through the hydrolysis of a nitro group under acidic conditions [41]. The use of dichloromethane as a co-solvent has been shown to reduce the formation of phenolic impurities from 2% to 0.1%, eliminating the need for alkaline washing steps and reducing wastewater generation [41].
For the alkylation reactions, common impurities include di-alkylated products (both on nitrogen and carbon) and products of side reactions such as deamination or rearrangement [33]. The choice of solvent can influence the formation of these impurities by affecting the stability and reactivity of reaction intermediates [33].
Polar aprotic solvents like acetonitrile generally lead to cleaner reaction profiles with fewer side products compared to protic solvents like alcohols [26]. This effect is particularly important for large-scale production, where the formation of impurities can significantly impact downstream processing and overall process economics [44].
Recent advances in continuous flow chemistry have also highlighted the importance of solvent selection for achieving high purity products [44]. Continuous flow systems offer better control over reaction parameters such as temperature and mixing, which can help to minimize the formation of impurities [44]. The choice of solvent in these systems is critical for ensuring good flow properties, efficient heat transfer, and compatibility with the reactor materials [44].
The vibrational spectroscopic characterization of 5-tert-butyl-2-nitroaniline through Fourier Transform Infrared spectroscopy reveals distinctive absorption patterns corresponding to the three primary functional groups present in the molecule: the primary amino group, the nitro group, and the tert-butyl substituent [1] [2] [3].
The amino group vibrations manifest as characteristic bands in two distinct spectral regions. The nitrogen-hydrogen stretching vibrations appear in the high-frequency region between 3570-3510 cm⁻¹ for the asymmetric stretch and 3480-3420 cm⁻¹ for the symmetric stretch [2] [4]. These bands typically exhibit strong intensity and are broader than expected for primary amines due to intramolecular hydrogen bonding interactions with the ortho-positioned nitro group [5] [6] [7]. The amino group also contributes to the spectrum through scissoring deformation vibrations observed in the 1650-1600 cm⁻¹ region with medium intensity [2] [3].
The nitro group represents the most distinctive spectroscopic feature, producing two very strong absorption bands that serve as definitive markers for nitroaniline compounds. The asymmetric nitro stretching vibration occurs at 1560-1530 cm⁻¹, while the symmetric stretching mode appears at 1350-1310 cm⁻¹ [1] [2] [8]. These bands are particularly intense due to the large dipole moment changes associated with the nitrogen-oxygen bond vibrations [1]. Additional nitro group contributions include scissoring deformation modes appearing around 850-800 cm⁻¹ with medium intensity [2] [3].
The tert-butyl substituent introduces characteristic methyl group vibrations that distinguish this compound from other nitroaniline derivatives. The asymmetric carbon-hydrogen stretching vibrations of the three methyl groups appear at 2970-2950 cm⁻¹, while the symmetric stretches occur at 2880-2860 cm⁻¹ [9] [10] [11]. The tert-butyl group also exhibits diagnostic bending vibrations, with a characteristic doublet pattern at 1380-1365 cm⁻¹ arising from the interaction between the umbrella modes of the three methyl groups [10] [12] [11].
Aromatic carbon-hydrogen stretching vibrations contribute medium-intensity bands in the 3100-3000 cm⁻¹ region, appearing at frequencies higher than aliphatic carbon-hydrogen stretches due to the sp² hybridization of the aromatic carbons [13] [3]. The aromatic carbon-carbon stretching modes produce variable intensity bands between 1600-1450 cm⁻¹, often overlapping with other vibrational modes [13] [3]. Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 900-700 cm⁻¹ region and provide information about the substitution pattern of the benzene ring [13] [3].
Functional Group | Frequency Range (cm⁻¹) | Expected Intensity | Assignment Notes |
---|---|---|---|
NH₂ asymmetric stretch | 3570-3510 | Strong | Primary amine group |
NH₂ symmetric stretch | 3480-3420 | Strong | Primary amine group |
CH₃ asymmetric stretch (tert-butyl) | 2970-2950 | Strong | Multiple methyl groups |
CH₃ symmetric stretch (tert-butyl) | 2880-2860 | Strong | Multiple methyl groups |
Aromatic C-H stretch | 3100-3000 | Medium | Benzene ring protons |
NO₂ asymmetric stretch | 1560-1530 | Very Strong | Electron-withdrawing nitro group |
NH₂ scissoring | 1650-1600 | Medium | Primary amine deformation |
CH₃ bending (tert-butyl) | 1480-1450 | Medium | Tert-butyl methyl deformation |
NO₂ symmetric stretch | 1350-1310 | Very Strong | Electron-withdrawing nitro group |
C-N stretch | 1310-1280 | Medium | Aromatic carbon-nitrogen bond |
NO₂ scissoring | 850-800 | Medium | Nitro group deformation |
CH₃ rocking (tert-butyl) | 1380-1365 | Medium-Strong | Tert-butyl characteristic band |
Raman spectroscopy provides complementary vibrational information through different selection rules, revealing modes that may be weak or absent in infrared spectroscopy. The Raman spectrum of 5-tert-butyl-2-nitroaniline exhibits several characteristic features that facilitate structural identification and conformational analysis [14] [15] [16].
The tert-butyl methyl groups produce intense polarized Raman bands at 2970-2950 cm⁻¹ for asymmetric stretching and 2880-2860 cm⁻¹ for symmetric stretching vibrations. These bands appear with strong relative intensity due to the high polarizability of the carbon-hydrogen bonds [9] [17]. The methyl deformation modes contribute medium-intensity bands around 1450-1430 cm⁻¹, while the characteristic tert-butyl carbon-hydrogen bending vibrations appear at 1380-1365 cm⁻¹ [10] [18].
The nitro group exhibits very strong depolarized Raman scattering at 1540-1520 cm⁻¹ for the asymmetric stretching mode and strong depolarized bands at 1320-1300 cm⁻¹ for the symmetric stretching vibration [14] [2]. The depolarized nature of these bands reflects the antisymmetric character of the nitro group vibrations. Nitro group scissoring modes contribute medium-intensity depolarized bands in the 850-820 cm⁻¹ region [2] [3].
Aromatic ring vibrations produce several important Raman features. The carbon-carbon stretching modes appear as strong polarized bands between 1600-1580 cm⁻¹, while aromatic breathing modes contribute medium-intensity polarized bands around 1000-980 cm⁻¹ [15] [16]. Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity depolarized bands in the 3050-3000 cm⁻¹ region, while out-of-plane bending modes produce strong depolarized bands at 750-700 cm⁻¹ [15] [16].
The carbon-nitrogen stretching vibration connecting the amino group to the aromatic ring appears as a medium-intensity polarized band around 1160-1140 cm⁻¹. This band is particularly important for confirming the presence of the aromatic amine functionality [2] [3].
Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode | Polarization |
---|---|---|---|
3050-3000 | Medium | Aromatic C-H stretch | Depolarized |
2970-2950 | Strong | CH₃ asymmetric stretch | Polarized |
2880-2860 | Strong | CH₃ symmetric stretch | Polarized |
1600-1580 | Strong | Aromatic C=C stretch | Polarized |
1540-1520 | Very Strong | NO₂ asymmetric stretch | Depolarized |
1450-1430 | Medium | CH₃ deformation | Polarized |
1380-1365 | Medium-Strong | Tert-butyl C-H bend | Polarized |
1320-1300 | Strong | NO₂ symmetric stretch | Depolarized |
1160-1140 | Medium | C-N stretch | Polarized |
1000-980 | Medium | Aromatic breathing | Polarized |
850-820 | Medium | NO₂ scissoring | Depolarized |
750-700 | Strong | Aromatic C-H out-of-plane | Depolarized |
The proton nuclear magnetic resonance spectrum of 5-tert-butyl-2-nitroaniline provides detailed information about the hydrogen environments and molecular dynamics. The spectrum exhibits five distinct regions corresponding to different proton types within the molecule [19] [20] [21].
The most diagnostic feature appears as a singlet integrating for nine protons at 1.28-1.32 ppm, corresponding to the three equivalent methyl groups of the tert-butyl substituent [22] [23] [21]. This chemical shift is characteristic of tert-butyl groups and reflects the shielded environment of these methyl protons due to their distance from electron-withdrawing groups. The singlet multiplicity confirms the rapid rotation of the methyl groups around their carbon-carbon bonds at room temperature [24] [22].
The aromatic protons exhibit distinct chemical shifts reflecting their electronic environments. The proton at position 3 (meta to the nitro group) appears as a doublet at 6.7-7.0 ppm with a typical ortho coupling constant of approximately 8 Hz [19] [25]. The proton at position 4 (ortho to the nitro group) is significantly deshielded due to the electron-withdrawing effect of the nitro group and appears as a doublet at 7.2-7.5 ppm [19] [25]. The proton at position 6 appears as a singlet at 6.9-7.2 ppm since it lacks ortho coupling partners, being positioned between the tert-butyl group and the amino group [19] [25].
The amino group protons present unique spectroscopic challenges due to their exchangeable nature and potential for hydrogen bonding. These protons typically appear as a broad singlet between 5.8-6.2 ppm, with the exact position depending on solvent, concentration, and temperature [25] [20]. The broadening results from rapid exchange with traces of water or other protic solvents, as well as potential intramolecular hydrogen bonding with the ortho nitro group [5] [6] [26].
Intramolecular hydrogen bonding between the amino and nitro groups significantly influences the spectroscopic properties of the molecule. This interaction, forming a six-membered chelate ring, affects both the chemical shifts and the exchange rates of the amino protons [6] [27] [26]. The strength of this hydrogen bond depends on the molecular conformation and can be estimated from temperature-dependent nuclear magnetic resonance studies [5] [6].
Nuclear Position | ¹H NMR δ (ppm) | Multiplicity | Assignment Notes |
---|---|---|---|
NH₂ protons | 5.8-6.2 | Broad singlet | Primary amine, exchange broadening |
Aromatic H-3 | 6.7-7.0 | Doublet | Meta to nitro group |
Aromatic H-4 | 7.2-7.5 | Doublet | Ortho to nitro group |
Aromatic H-6 | 6.9-7.2 | Singlet | Ortho to tert-butyl, meta to NH₂ |
Tert-butyl CH₃ | 1.28-1.32 | Singlet (9H) | Nine equivalent methyl protons |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic structure of 5-tert-butyl-2-nitroaniline. The spectrum exhibits signals for ten distinct carbon environments, reflecting the molecular symmetry and substitution pattern [19] [25] [21].
The aromatic carbon atoms display characteristic chemical shifts in the 110-150 ppm region. The quaternary carbon bearing the amino group (C-1) appears around 148-152 ppm, deshielded by the electron-donating amino substituent [25] [20]. The quaternary carbon bearing the nitro group (C-2) resonates at 136-140 ppm, significantly affected by the strong electron-withdrawing nitro group [25] [20]. The carbon bearing the tert-butyl group (C-5) appears at 144-148 ppm, influenced by the bulky alkyl substituent [25] [20].
The aromatic methine carbons exhibit distinct chemical shifts reflecting their electronic environments. Carbon-3 resonates at 117-121 ppm, carbon-4 at 128-132 ppm, and carbon-6 at 114-118 ppm [19] [25]. These variations result from the combined electronic effects of the amino, nitro, and tert-butyl substituents through both inductive and resonance mechanisms [25] [20].
The tert-butyl group contributes two distinct carbon signals. The quaternary carbon appears at 34-36 ppm, while the three equivalent methyl carbons resonate at 30-32 ppm [28] [22] [21]. These chemical shifts are characteristic of tert-butyl groups and confirm the presence of this substituent.
Steric effects between the ortho-positioned amino and nitro groups can influence the carbon chemical shifts, particularly for the substituted aromatic carbons. Theoretical studies suggest that strong electron-withdrawing groups in ortho positions can lead to unexpected chemical shift reversals due to steric compression effects [25] [6].
Nuclear Position | ¹³C NMR δ (ppm) | Assignment Notes |
---|---|---|
C-1 (aromatic) | 148-152 | Quaternary carbon bearing NH₂ |
C-2 (aromatic) | 136-140 | Quaternary carbon bearing NO₂ |
C-3 (aromatic) | 117-121 | Aromatic CH |
C-4 (aromatic) | 128-132 | Aromatic CH |
C-5 (aromatic) | 144-148 | Quaternary carbon bearing tert-butyl |
C-6 (aromatic) | 114-118 | Aromatic CH |
Tert-butyl quaternary C | 34-36 | Quaternary carbon of tert-butyl |
Tert-butyl CH₃ | 30-32 | Methyl carbons of tert-butyl |
Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and spectroscopic properties of 5-tert-butyl-2-nitroaniline. Multiple computational approaches including B3LYP and M06-2X functionals with various basis sets reveal detailed information about frontier molecular orbitals, electronic transitions, and molecular properties [6] [27] [29].
The molecular geometry optimization reveals several important structural features. The molecule adopts a nearly planar conformation with the amino and nitro groups positioned to maximize intramolecular hydrogen bonding interactions [6] [27] [26]. The nitrogen-hydrogen to nitro oxygen distance typically falls between 2.4-2.8 Å, confirming the presence of a moderately strong intramolecular hydrogen bond forming a six-membered chelate ring [6] [27] [26]. The tert-butyl group adopts a staggered conformation with respect to the aromatic ring, minimizing steric interactions [6] [27].
Frontier molecular orbital analysis provides insights into the electronic properties and reactivity of the molecule. The highest occupied molecular orbital energy ranges from -5.84 to -6.12 eV depending on the computational method employed, indicating moderate electron-donating ability [6] [27] [29]. The lowest unoccupied molecular orbital energy varies from -1.89 to -2.23 eV, reflecting the electron-accepting capacity of the nitro group [6] [27] [29]. The HOMO-LUMO energy gap ranges from 3.68 to 4.23 eV, suggesting moderate electronic stability and limited conductivity [6] [27] [29].
The dipole moment calculations reveal significant molecular polarity, with values ranging from 4.71 to 4.82 D across different computational methods [6] [27]. This substantial dipole moment results from the opposing electronic effects of the electron-donating amino group and the electron-withdrawing nitro group, enhanced by the intramolecular hydrogen bonding interaction [6] [27] [26].
Electronic properties derived from frontier orbital energies provide additional insights into molecular reactivity. The ionization potential ranges from 5.84 to 6.12 eV, while the electron affinity varies from 1.89 to 2.23 eV [6] [27]. The chemical hardness, calculated as half the HOMO-LUMO gap, ranges from 1.84 to 2.12 eV, indicating moderate chemical stability [6] [27]. The electronegativity varies from 4.00 to 4.07 eV, reflecting the balanced influence of both electron-donating and electron-withdrawing substituents [6] [27].
Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
---|---|---|---|
Dipole Moment | 4.82 D | 4.76 D | 4.71 D |
HOMO Energy | -5.84 eV | -5.91 eV | -6.12 eV |
LUMO Energy | -2.15 eV | -2.23 eV | -1.89 eV |
HOMO-LUMO Gap | 3.69 eV | 3.68 eV | 4.23 eV |
Ionization Potential | 5.84 eV | 5.91 eV | 6.12 eV |
Electron Affinity | 2.15 eV | 2.23 eV | 1.89 eV |
Chemical Hardness | 1.85 eV | 1.84 eV | 2.12 eV |
Chemical Softness | 0.54 eV⁻¹ | 0.54 eV⁻¹ | 0.47 eV⁻¹ |
Electronegativity | 4.00 eV | 4.07 eV | 4.01 eV |
Electrophilicity Index | 4.32 eV | 4.51 eV | 3.79 eV |
Density functional theory calculations of vibrational frequencies provide theoretical validation of experimental spectroscopic assignments and enable detailed mode analysis through potential energy distribution calculations [6] [27] [2]. The calculated frequencies generally show excellent agreement with experimental observations when appropriate scaling factors are applied [6] [27] [2].
The amino group stretching frequencies are calculated at 3578 and 3489 cm⁻¹ for the asymmetric and symmetric modes respectively using B3LYP/6-311++G(d,p), showing good correlation with experimental values after applying a scaling factor of approximately 0.96 [6] [2]. The intramolecular hydrogen bonding interaction causes a red shift of approximately 50-80 cm⁻¹ compared to free amino groups, consistent with experimental observations [6] [26].
Nitro group vibrational frequencies are predicted with high accuracy, with calculated values of 1559 and 1328 cm⁻¹ for the asymmetric and symmetric stretching modes respectively [6] [2]. These calculations confirm the assignment of the very strong experimental bands and provide insights into the coupling between nitro group vibrations and aromatic ring modes [6] [2].
The tert-butyl group frequencies are well-reproduced by the calculations, with methyl stretching modes predicted at 2974 and 2881 cm⁻¹ [9] [10] [18]. The characteristic methyl bending vibrations appear at calculated frequencies of 1481 and 1377 cm⁻¹, matching experimental observations [10] [18]. The calculations reveal significant coupling between methyl group vibrations within the tert-butyl moiety, explaining the observed splitting patterns [10] [18].
Aromatic carbon-carbon and carbon-hydrogen vibrations are calculated across the expected frequency ranges, with ring stretching modes between 1612-1489 cm⁻¹ and carbon-hydrogen stretching frequencies around 3089-3021 cm⁻¹ [6] [2]. The calculations successfully predict the relative intensities and polarization characteristics observed in experimental spectra [6] [2].
The theoretical analysis reveals significant vibrational coupling between different functional groups, particularly involving the amino and nitro groups through their intramolecular hydrogen bonding interaction [6] [26]. This coupling affects both the frequencies and intensities of several vibrational modes, explaining some of the unique spectroscopic features observed for this compound compared to other nitroaniline isomers [6] [26].
Natural bond orbital analysis provides additional insights into the electronic structure and bonding characteristics. The intramolecular hydrogen bond exhibits typical donor-acceptor orbital interactions with stabilization energies of approximately 15-25 kJ/mol [6] [26]. The nitro group shows significant delocalization with the aromatic ring system, while the amino group displays typical lone pair character with some aromatic conjugation [6] [26].
Time-dependent density functional theory calculations predict electronic absorption spectra with reasonable accuracy, identifying the lowest energy transitions around 450-500 nm corresponding to charge transfer from the amino donor to the nitro acceptor through the aromatic bridge [6] [30]. These calculations provide valuable insights into the photophysical properties and potential applications of the compound [6] [30].